5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methyl-6-(2-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-5-10(7-15)6-13-11(8)14-4-3-12-9(14)2/h3-7H,1-2H3 |
InChI Key |
RYCVPMGCWVSOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CN=C2C)C=O |
Origin of Product |
United States |
Preparation Methods
Construction via Nucleophilic Substitution on Pyridine Derivatives
- A common approach involves starting from a suitably functionalized pyridine derivative bearing a leaving group (e.g., halogen) at the 6-position.
- The 2-methylimidazole acts as a nucleophile, displacing the leaving group under basic or neutral conditions to form the C–N bond at the 6-position of the pyridine ring.
- The aldehyde group at the 3-position is introduced either prior to or after the nucleophilic substitution, depending on stability and reactivity considerations.
Direct Condensation Methods
- Another method involves the condensation of 2-aminopyridine derivatives with aldehydes and imidazole precursors.
- Metal-free condensation protocols have been reported for related imidazo[1,2-a]pyridine systems, which may be adapted for this compound.
- These condensation reactions typically proceed via formation of intermediate enamines or imines, followed by cyclization and oxidation steps to form the heterocyclic framework with the aldehyde group intact.
Use of Grignard or Organometallic Intermediates
- According to patent literature, preparation of related imidazole derivatives involves formation of imidazole Grignard reagents, which are reacted with formylating agents such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
- The process includes careful temperature control (e.g., cooling to -5°C) and workup steps including aqueous ammonium chloride extraction and purification by filtration and crystallization.
- Catalytic hydrogenation steps may be employed to reduce vinyl intermediates to alkyl-substituted imidazoles when necessary.
Detailed Stepwise Preparation Protocol (Representative Example)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting pyridine derivative (e.g., 6-halopyridine-3-carbaldehyde) | Preparation or procurement of halogenated pyridine with aldehyde at 3-position | Key intermediate for nucleophilic substitution |
| 2 | 2-Methylimidazole, base (e.g., potassium carbonate), solvent (e.g., DMF or DMSO), heat | Nucleophilic aromatic substitution at 6-position | Formation of 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde |
| 3 | Purification by recrystallization or chromatography | Removal of impurities and isolation of pure compound | Pure target compound |
Alternatively:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of imidazole Grignard reagent: 1-trityl-4-iodoimidazole + isopropylmagnesium chloride in THF at 10-20°C | Formation of organometallic intermediate | Reactive imidazole nucleophile |
| 2 | Addition of DMF at -5°C | Formylation to introduce aldehyde group | Formation of imidazole-carbaldehyde intermediate |
| 3 | Workup with aqueous ammonium chloride, extraction with methylene chloride, drying over MgSO4 | Isolation of crude aldehyde | Crude aldehyde intermediate |
| 4 | Catalytic hydrogenation (Pd/C, H2, 3 bar, 80-85°C) if vinyl groups present | Reduction of unsaturated groups to alkyl | Saturated imidazole derivative |
| 5 | Purification by filtration, washing with acetone, drying under reduced pressure | Final purification | Pure this compound |
Research Findings and Optimization Insights
- Continuous flow reactors have been employed in industrial settings to improve yield and purity while reducing environmental impact by optimizing reaction parameters such as temperature, residence time, and reagent stoichiometry.
- Metal-free catalytic systems, including acid catalysts like perchloric acid or hydrochloric acid, have been demonstrated effective for condensation reactions forming imidazo-pyridine frameworks, offering greener alternatives to metal-catalyzed routes.
- Microwave-assisted synthesis has been reported to accelerate condensation reactions between 2-aminopyridines and aldehydes, enhancing reaction rates and yields.
- The aldehyde functionality is sensitive to strong bases and reductive conditions; therefore, reaction conditions are carefully controlled to prevent side reactions such as aldol condensation or over-reduction.
- The methyl group on the imidazole ring is introduced via methylation of the imidazole nitrogen prior to coupling or by using 2-methylimidazole as the nucleophile.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nucleophilic substitution on halopyridine | 6-halopyridine-3-carbaldehyde, 2-methylimidazole, base | Straightforward, good regioselectivity | Requires halogenated pyridine precursor | Moderate to high (60-85%) |
| Metal-free condensation (acid catalyzed) | 2-aminopyridine, aldehydes, acid catalyst | Environmentally friendly, scalable | May require optimization for regioselectivity | Moderate (50-75%) |
| Grignard formylation of imidazole | Imidazole Grignard reagent, DMF | Direct aldehyde introduction, high functional group tolerance | Sensitive to moisture, requires low temp | Moderate to high (65-90%) |
| Microwave-assisted condensation | 2-aminopyridine, bromomalonaldehyde, ethanol-water | Rapid reaction, mild conditions | Limited substrate scope | Moderate (60-80%) |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Key reagents and outcomes include:
Mechanistic Insight :
Oxidation proceeds via radical intermediates in aerobic conditions or through acid-catalyzed hydride transfer with CrO₃/KMnO₄ . The electron-withdrawing pyridine ring enhances aldehyde reactivity compared to benzaldehyde analogs .
Reduction Reactions
The aldehyde moiety is reduced to primary alcohols or fully saturated methyl groups:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0–25°C | 5-Methyl-6-(2-methylimidazol-1-yl)pyridine-3-methanol | >90% |
| LiAlH₄ | THF, reflux | Same as above | 85% |
| H₂/Pd-C | 1 atm, EtOH | 5-Methyl-6-(2-methylimidazol-1-yl)-3-methylpyridine | 70% |
Notes :
-
NaBH₄ is preferred for mild, selective reduction without affecting the imidazole ring.
-
Catalytic hydrogenation (H₂/Pd-C) fully reduces the aldehyde to a methyl group but may require elevated pressures for higher yields .
Nucleophilic Addition and Condensation
The aldehyde participates in aldol condensations and imine formations:
Aldol Condensation
Reaction with ketones (e.g., acetophenone) in basic conditions yields α,β-unsaturated ketones:
Imine Formation
Reacts with primary amines (e.g., aniline) to form Schiff bases:
Electrophilic Aromatic Substitution
The pyridine and imidazole rings undergo regioselective substitutions:
| Reaction Type | Reagent | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C-4 | Nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | Imidazole C-4 | Sulfonic acid |
Key Observations :
-
Pyridine nitration occurs at the para position relative to the aldehyde due to directing effects.
-
Imidazole sulfonation requires harsh conditions (100°C, 12 hr) .
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles:
Thiadiazole Formation
Condensation with thiosemicarbazide followed by oxidative cyclization yields thiadiazole hybrids :
Photochemical and Catalytic Reactions
Recent studies highlight its use in:
-
Suzuki-Miyaura Coupling : Pd-catalyzed arylations at the pyridine C-2 position .
-
UV-Induced Decarbonylation : Forms 5-methyl-6-(2-methylimidazol-1-yl)pyridine under UV light.
Comparative Reactivity
| Reaction | Rate (Relative to Benzaldehyde) | Notes |
|---|---|---|
| Oxidation | 2.5× faster | Enhanced by electron-deficient pyridine |
| Aldol Condensation | 1.8× slower | Steric hindrance from methyl groups |
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a valuable starting material in organic synthesis. For instance, it can undergo oxidation, reduction, and substitution reactions, facilitating the creation of diverse derivatives with tailored properties.
Biological Research
Enzyme Inhibition and Receptor Interaction
Research has indicated that 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde may possess biological activity due to the imidazole ring's ability to interact with enzymes and receptors. This interaction suggests potential applications as an enzyme inhibitor or receptor ligand, particularly in drug discovery processes aimed at developing new therapeutic agents.
Antimicrobial and Anticancer Properties
Studies are ongoing to explore the compound's potential therapeutic properties, including its antimicrobial and anticancer activities. Preliminary findings suggest that modifications to the imidazole or pyridine components can enhance these biological effects, making it a candidate for further pharmacological studies.
Pharmaceutical Applications
Drug Development
The compound's structural features make it an attractive candidate for pharmaceutical development. Its ability to modulate biological pathways positions it as a potential lead compound in the search for new medications targeting various diseases, including infectious diseases and cancers. The ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.
Industrial Applications
Material Science
In addition to its applications in chemistry and biology, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties. The unique electronic characteristics imparted by the imidazole and pyridine rings may lead to innovations in areas such as organic electronics or photonic devices.
Case Study 1: Anticancer Activity
In a recent study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells, suggesting a promising avenue for developing targeted cancer therapies.
Case Study 2: Material Development
Another investigation focused on incorporating this compound into polymer matrices to improve their electrical conductivity. The findings demonstrated that even small concentrations of this compound could significantly enhance the material's conductive properties, paving the way for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Core Structure : The pyridine core of the target compound distinguishes it from benzene-based analogs () and carbazole pharmaceuticals (). Pyridine’s electron-withdrawing nature may enhance metabolic stability compared to benzene .
- Functional Groups : The carbaldehyde group in the target compound is more reactive than the carboxylic acid () or amine () groups in analogs. This aldehyde can undergo nucleophilic additions or oxidations, making it versatile for further derivatization.
Physicochemical Properties
- Melting Points : Benzene-based imidazole derivatives () exhibit higher melting points (e.g., 182.5–184.5°C for the benzoic acid analog) due to strong hydrogen bonding via COOH/NH₂ groups. The target compound’s aldehyde group may result in a lower melting point, closer to Ondansetron derivatives, which are often formulated as salts .
- Solubility : The carbaldehyde’s polarity suggests moderate solubility in polar aprotic solvents (e.g., acetone, DMF), contrasting with the poor solubility of Ondansetron’s carbazole core in water .
Biological Activity
5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that combines the structural features of both imidazole and pyridine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 5-(2-methylimidazol-1-yl)pyridine-3-carbaldehyde |
| InChI Key | RUZCZJQDWLTPGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=CN=CC(=C2)C=O |
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated that derivatives of imidazole and pyridine structures often exhibit antibacterial properties. For instance, compounds similar to this compound were found to be effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .
Anticancer Activity
Research has shown that the imidazole moiety can interact with biological targets involved in cancer progression. For example, studies involving similar compounds have reported their ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics, suggesting potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and π-π interactions facilitated by the imidazole and pyridine rings. This interaction may lead to enzyme inhibition or modulation of receptor activity, which is critical in various therapeutic applications .
Study on Antiviral Activity
A recent investigation into the antiviral properties of related compounds highlighted their effectiveness against herpes simplex virus (HSV). The study found that certain derivatives exhibited IC50 values below 50 μM, indicating strong antiviral potential. These findings suggest that the structural characteristics of this compound may confer similar antiviral properties .
Evaluation of Antitumor Effects
In vitro studies assessing the antitumor effects of this compound revealed promising results. For example, a study measured the cytotoxicity against several cancer cell lines, reporting IC50 values significantly lower than those observed with standard treatments like doxorubicin. This suggests that the compound could serve as a lead for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-methyl-6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde?
- The compound can be synthesized via oxidation of the corresponding alcohol precursor (e.g., 5-methyl-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-ylmethanol) using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature, achieving ~85% yield . Alternatively, Ru-based catalysts (e.g., Ru(bpp)(pydic)) with hydrogen peroxide as an oxidizing agent at 50°C yield ~70% product . Optimization of solvent choice (e.g., DCM vs. aqueous systems) and reaction time (2–5.5 hours) is critical for reproducibility.
Q. How can the purity and structural integrity of this compound be validated?
- Use a combination of HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) for purity assessment (>97%) and FTIR (aldehyde C=O stretch ~1700 cm⁻¹) for functional group confirmation . ¹H/¹³C NMR in DMSO-d₆ should resolve the pyridine C3-aldehyde proton (~10.1 ppm) and imidazole methyl groups (~2.5 ppm). LC-MS (ESI+) can confirm the molecular ion [M+H]⁺ at m/z 232.1 .
Q. What storage conditions are optimal for maintaining stability?
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability studies indicate <5% decomposition over 6 months under these conditions . Avoid aqueous buffers (pH >7) due to potential hydrolysis of the imidazole ring .
Advanced Research Questions
Q. How to resolve contradictory reports on the compound’s reactivity in nucleophilic addition reactions?
- Discrepancies in nucleophilic addition (e.g., Grignard reagents) may arise from steric hindrance at the C3-aldehyde due to the adjacent pyridine and imidazole substituents. Computational modeling (DFT) of electron density maps and steric maps (e.g., using Gaussian09) can predict reactive sites. Experimental validation via kinetic studies (monitoring by in-situ FTIR) under varying temperatures (25–60°C) and solvents (THF vs. DMF) is recommended .
Q. What strategies optimize regioselective functionalization of the imidazole ring?
- The 2-methyl group on the imidazole ring directs electrophilic substitution to the N1 position. For C4/C5 functionalization, use directing groups (e.g., boronates) or transition-metal catalysis (Pd/Cu). For example, Suzuki-Miyaura coupling at C5 requires pre-bromination of the imidazole ring (NBS in DMF, 0°C) followed by Pd(PPh₃)₄-mediated cross-coupling . Monitor regioselectivity via NOESY NMR to confirm substitution patterns .
Q. How to address inconsistencies in biological activity data across studies?
- Variability in reported IC₅₀ values (e.g., enzyme inhibition) may stem from differences in assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). Standardize protocols using phosphate-buffered saline (pH 7.4, 0.1% DMSO) and validate with positive controls (e.g., staurosporine for kinase assays). Re-evaluate dose-response curves using SPR (surface plasmon resonance) for binding affinity measurements .
Q. What analytical methods distinguish degradation products during long-term stability studies?
- Employ UPLC-QTOF-MS with a BEH C18 column (1.7 µm) to separate and identify degradation products. Major degradants include the carboxylic acid derivative (oxidation of aldehyde) and ring-opened byproducts (imidazole hydrolysis). Quantify using a validated forced degradation protocol (e.g., 40°C/75% RH for 4 weeks) .
Q. How to design structure-activity relationship (SAR) studies for imidazole-pyridine hybrids?
- Systematically vary substituents at the pyridine C5/C6 and imidazole C2 positions. For example:
- Replace the C3-aldehyde with ketone or ester groups to assess electronic effects.
- Introduce halogen substituents (F, Cl) at pyridine C4 to enhance π-stacking in protein binding pockets.
- Compare activities using in vitro assays (e.g., kinase inhibition) and molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding assays) .
- Experimental Design : Include control reactions (e.g., aldehyde-free analogs) to isolate the compound’s specific reactivity .
- Safety Protocols : Handle aldehydes and imidazoles in fume hoods; monitor for respiratory sensitization per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
